3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrroles.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 3-[(4-methylphenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C22H25ClN2O4S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C22H25ClN2O4S/c1-14-15(2)25(12-11-16-5-10-19(28-3)20(13-16)29-4)22(24)21(14)30(26,27)18-8-6-17(23)7-9-18/h5-10,13H,11-12,24H2,1-4H3 |
InChI Key |
XNJNLYNREMUJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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